molecular formula C9H18ClN3 B12222309 isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B12222309
M. Wt: 203.71 g/mol
InChI Key: YBJWCXASSZOMKL-UHFFFAOYSA-N
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Description

Isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring an isobutyl group (C4H9) and a 1-methylpyrazol-4-ylmethyl substituent. Its molecular formula is C9H17N3, with a molecular weight of 167.24 g/mol.

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-8(2)4-10-5-9-6-11-12(3)7-9;/h6-8,10H,4-5H2,1-3H3;1H

InChI Key

YBJWCXASSZOMKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CN(N=C1)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of N-propyl-1-methylpyrazole-4-methanamine with isobutyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or ether, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine has been explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its applications include:

  • Calcimimetic Agents : Research indicates that derivatives of pyrazole compounds can act as calcimimetics, which are used to treat conditions like secondary hyperparathyroidism. These compounds interact with calcium-sensing receptors, influencing calcium homeostasis in the body .
  • Trypanosomiasis Treatment : The compound has shown promise in the development of inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications in its structure have led to improved solubility and potency against this pathogen .

Structure-Activity Relationship Studies

The compound's structure allows for extensive modifications, leading to significant insights into structure-activity relationships (SAR). For instance:

  • Substituent Variations : Research demonstrates that substituents on the pyrazole ring can significantly affect the biological activity of the compound. For example, introducing different functional groups can enhance its efficacy as an inhibitor or alter its pharmacokinetic properties .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions that yield high purity products suitable for further testing. Techniques such as NMR and FTIR are employed for characterization, ensuring the integrity of the synthesized compounds .

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
This compoundCalcimimetic agent
Various pyrazole derivativesTrypanosomiasis inhibitors
Substituted pyrazolesCalcium-sensing receptor modulators

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
One-pot reductive amination85
Solvent-free condensation90
Standard chemical reactions94

Case Study 1: Development of Calcimimetics

A study focused on developing calcimimetics derived from this compound demonstrated that specific modifications could enhance receptor binding affinity and improve therapeutic outcomes in animal models .

Case Study 2: Inhibition of Trypanosoma brucei

Research involving various substituted pyrazoles revealed that certain derivatives exhibited significant inhibitory activity against Trypanosoma brucei. The study highlighted the importance of structural modifications in enhancing solubility and potency, paving the way for potential drug development .

Mechanism of Action

The mechanism of action of isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • However, the pyrazole ring introduces polarizable nitrogen atoms, enabling hydrogen bonding and increasing aqueous solubility relative to purely aliphatic amines like isobutylamine .
  • Molecular Weight : The target compound (167.24 g/mol) bridges the gap between low-molecular-weight amines (e.g., isobutylamine, 73.14 g/mol) and bulkier analogs like the Category D5 compound (273.38 g/mol) . This intermediate size may balance volatility and stability for pharmaceutical applications.

Hydrogen Bonding and Crystallography

  • The pyrazole nitrogen atoms and secondary amine group enable hydrogen-bonding networks, influencing crystal packing and stability.

Biological Activity

Isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The mechanism of action for this compound involves binding to specific enzymes or receptors, which alters their activity and leads to various biological effects. Preliminary studies indicate that this compound may affect cellular signaling and metabolic processes, although the precise molecular targets are still under investigation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For example, compounds similar to this compound have shown effective inhibition of microtubule assembly and induction of apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The following table summarizes findings related to the anticancer activity:

CompoundCell LineIC50 (μM)Mechanism
This compoundMDA-MB-231TBDApoptosis induction
7d (similar structure)MDA-MB-23110.0Microtubule destabilization
7f (related compound)HepG216.78Anti-proliferative

Other Biological Activities

Aside from anticancer effects, this compound may exhibit anti-inflammatory and analgesic properties. Its interactions with various biological targets suggest a broad spectrum of activity that warrants further exploration in therapeutic contexts .

Study 1: Apoptosis Induction in Cancer Cells

A study evaluating the effects of pyrazole derivatives on MDA-MB-231 cells demonstrated that at concentrations as low as 1 μM, significant morphological changes were observed alongside increased caspase-3 activity (up to 1.57 times at 10 μM), indicating strong apoptosis-inducing capabilities .

Study 2: Microtubule Destabilization

Another investigation focused on the microtubule-destabilizing effects of pyrazole-based compounds, revealing that several derivatives could disrupt microtubule assembly at concentrations around 20 μM. This effect is critical for the development of new anticancer agents targeting rapidly dividing cells .

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